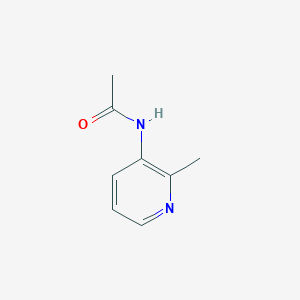

N-(2-Methylpyridin-3-yl)acetamide

Descripción general

Descripción

N-(2-Methylpyridin-3-yl)acetamide is a chemical compound with the CAS number 34050-39-0 . It has a molecular weight of 150.18 . The IUPAC name for this compound is N-(2-methyl-3-pyridinyl)acetamide .

Synthesis Analysis

The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction . This involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . The reaction yields a series of novel pyridine derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O/c1-6-8(10-7(2)11)4-3-5-9-6/h3-5H,1-2H3,(H,10,11) . The InChI key is FWYOCGXRWCWTRL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed and dry at 2-8°C .Aplicaciones Científicas De Investigación

Copper(II) Complexes with Sterically Demanding Ligands

N-(2-Methylpyridin-3-yl)acetamide derivatives, such as N-(6-methylpyridin-2-yl)acetamide, are notable for their use in the study of copper(II) complexes. These complexes demonstrate interesting coordination properties due to the steric hindrance and electron-donating characteristics of the ligands. This research is vital for understanding the diverse coordination chemistry and potential applications of these copper complexes in fields like catalysis and material science (Smolentsev, 2017).

Oxidation Reactivity in Organic Synthesis

The oxidation reactivity of compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamide and its methyl-substituted variants provides insights into synthetic pathways and reaction mechanisms. These studies are crucial for developing novel synthetic strategies and understanding the reactivity patterns of related compounds in organic chemistry (Pailloux et al., 2007).

Antiallergic Agents

N-(Pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally related to this compound, have been explored as potential antiallergic agents. These compounds have shown significant activity in inhibiting histamine release and other allergic responses, highlighting their potential in developing new antiallergic medications (Menciu et al., 1999).

Vibrational and Spectroscopic Studies

Vibrational and spectroscopic studies of related compounds, like N-(5-aminopyridin-2-yl)acetamide, have contributed to understanding the structural and electronic properties of these molecules. Such studies are crucial in materials science, pharmaceuticals, and chemical engineering for designing and developing new materials and drugs (Asath et al., 2016).

Synthesis of Nicotine Insecticides

Derivatives of methylpyridine, closely related to this compound, are essential intermediates in synthesizing nicotine insecticides like imidacloprid and acetamiprid. The development of efficient and safe production methods for these intermediates is crucial in the agricultural sector for pest control (Sang et al., 2020).

Molecular Docking and Density Functional Theory Studies

Theoretical studies, including molecular docking and density functional theory, on compounds structurally similar to this compound, provide valuable insights into their biological activity and electronic properties. These studies are essential in drug design and discovery, particularly in identifying potential inhibitors for diseases like diabetes (Mary et al., 2020).

Safety and Hazards

The safety information for N-(2-Methylpyridin-3-yl)acetamide indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

N-(2-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-8(10-7(2)11)4-3-5-9-6/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYOCGXRWCWTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-aminobenzo[g]quinazolin-4(3H)-one](/img/structure/B3261175.png)

![4-[(4-Nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3261201.png)